2,4-Diaminobenzotrifluoride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethyl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3H,11-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYGKMXWWDBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101283098 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17139-64-9 | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17139-64-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)-1,3-benzenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101283098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,4 Diaminobenzotrifluoride
Established Laboratory-Scale Synthesis Routes
The laboratory synthesis of 2,4-Diaminobenzotrifluoride predominantly relies on the reduction of the corresponding dinitro precursor, 2,4-Dinitrobenzotrifluoride. These methods can be broadly categorized into reductive transformations using chemical reagents and catalytic hydrogenation techniques.
Reductive Transformations of Nitro-Substituted Precursors
Chemical reduction offers a robust method for converting nitro groups to amines. A common approach involves the use of metals in acidic media or other reducing systems. For instance, the reduction of dinitroaromatic compounds can be effectively achieved using reagents like iron powder in the presence of an acid or using systems like Raney Nickel with hydrazine (B178648) hydrate. semanticscholar.org While a specific protocol for 2,4-Dinitrobenzotrifluoride using this exact method is detailed in broader literature, the principle is widely applied. The reaction involves the transfer of electrons from the reducing agent to the nitro groups, leading to their conversion to amino groups. A related process for treating wastewater containing 2,4-dinitrochlorobenzene (DNCB) uses zero-valent iron (ZVI), which completely converts the DNCB into 2,4-diaminochlorobenzene (DACB), showcasing the efficacy of metallic iron in reducing aromatic nitro groups. nih.gov
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a widely employed, clean, and efficient method for the reduction of nitro compounds. google.com This technique involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst is crucial for the reaction's success, with transition metals from Group VIII, such as palladium, platinum, and nickel, being particularly effective. google.com
The hydrogenation of 2,4-Dinitrotoluene to 2,4-Toluenediamine, a structurally similar process, has been studied extensively and highlights the effectiveness of various catalytic systems. mdpi.com These catalysts are typically supported on materials like carbon (C) or alumina (B75360) (Al₂O₃) to increase their surface area and stability. mdpi.comrsc.org For the synthesis of a related isomer, 4-trifluoromethyl-1,2-phenylene diamine, a documented procedure involves the hydrogenation of 4-amino-3-nitrobenzotrifluoride in ethanol (B145695) using a 5% Palladium on carbon (Pd/C) catalyst, achieving a high yield of 85.17%. prepchem.com This demonstrates the utility of Pd/C in the hydrogenation of nitro-substituted benzotrifluorides. The reaction is typically carried out under atmospheric or slightly elevated pressure. prepchem.com
Table 1: Comparison of Catalytic Systems for Nitro-Aromatic Reduction
| Catalyst System | Substrate Example | Reaction Conditions | Yield | Reference |
| 5% Pd/C | 4-Amino-3-nitrobenzotrifluoride | H₂, Ethanol, Atmospheric Pressure | 85.17% | prepchem.com |
| Raney Nickel / Hydrazine Hydrate | 4-Amino-3-nitrobenzotrifluoride | Ethanol, 60-120°C | Not specified | semanticscholar.org |
| Ni-Mo/γ-Al₂O₃ | Soluble Organics from Coal | H₂, Isopropanol, 320°C | Not specified | mdpi.com |
| Zero-Valent Iron (ZVI) | 2,4-Dinitrochlorobenzene | Aqueous solution | Complete conversion | nih.gov |
Multi-Step Synthesis Approaches from Readily Available Precursors
The synthesis of this compound can also be approached through a multi-step sequence starting from simpler, more readily available chemical precursors. solubilityofthings.comlibretexts.org This strategy typically involves the introduction of nitro groups onto a benzotrifluoride-based starting material, followed by their subsequent reduction.
A representative multi-step synthesis could start with a compound like 2,4-dichlorobenzotrifluoride. This precursor can undergo a two-step nitration process to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride. google.com The first step involves a primary nitration, followed by a secondary nitration of the resulting intermediate. google.com The dinitrated compound can then be subjected to catalytic hydrogenation. In this final step, the hydrogenation process would not only reduce the two nitro groups to amino groups but also achieve hydrogenolysis of the chlorine atoms, replacing them with hydrogen to form the final this compound product. google.com This approach allows for the construction of the target molecule from basic building blocks.
Table 2: Illustrative Multi-Step Synthesis Pathway
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1. Nitration | 2,4-Dichlorobenzotrifluoride | Nitrating Mixture (e.g., HNO₃/H₂SO₄) | 2,4-Dichloro-3-nitrobenzotrifluoride |
| 2. Second Nitration | 2,4-Dichloro-3-nitrobenzotrifluoride | Stronger Nitrating Mixture | 2,4-Dichloro-3,5-dinitrobenzotrifluoride |
| 3. Reductive Hydrogenolysis | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | H₂, Catalyst (e.g., Pd/C) | This compound |
Advancements in Controlled Synthesis and Purity Enhancement
Purification of the final compound is critical to remove byproducts from incomplete reduction or side reactions. Standard laboratory techniques include solvent extraction using solvents like toluene (B28343) or dichloromethane, followed by crystallization. vulcanchem.com For more challenging separations, silica (B1680970) gel column chromatography is a highly effective method. vulcanchem.comccsenet.org Furthermore, the stability of aminobenzotrifluorides can be a concern, as they may be prone to decomposition or resinification, especially at elevated temperatures. The addition of a small amount of a basic stabilizer, such as sodium carbonate, has been shown to significantly enhance the thermal stability of similar compounds, preventing degradation. vulcanchem.com
Chemical Reactivity and Derivatization of 2,4 Diaminobenzotrifluoride
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2,4-diaminobenzotrifluoride is subject to both electrophilic and nucleophilic substitution reactions, with the directing effects of the substituents playing a crucial role.
Electrophilic Substitution:
The amino groups are activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing. In this compound, the powerful activating and directing influence of the two amino groups generally governs the position of electrophilic attack. Electrophiles will preferentially substitute at the positions ortho and para to the amino groups.
A general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a positively charged intermediate, known as a Wheland intermediate or benzenonium ion. libretexts.org This is followed by the loss of a proton to restore the aromaticity of the ring. libretexts.org Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the active electrophile. savemyexams.com
Nucleophilic Substitution:
Nucleophilic aromatic substitution (SNAr) is less common for benzene rings unless they are substituted with strong electron-withdrawing groups. The trifluoromethyl group on this compound does facilitate nucleophilic attack on the aromatic ring to some extent. In a typical SNAr reaction, a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer complex. matanginicollege.ac.inrammohancollege.ac.in The leaving group then departs, restoring the aromatic system. matanginicollege.ac.inrammohancollege.ac.in The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile, characteristic of a bimolecular process (SN2). libretexts.orglibretexts.org
Oxidation and Reduction Pathways of the Amino Functionalities
The amino groups of this compound are susceptible to both oxidation and reduction reactions, leading to a variety of derivatives.
Oxidation:
The oxidation of the amino groups can lead to the formation of nitroso, nitro, or azo compounds, depending on the oxidizing agent and reaction conditions. For example, poly(3,5-diaminobenzotrifluoride) has been studied for its redox properties, indicating the electrochemical activity of the amino groups within a polymer matrix. researchgate.net The redox state of polymers derived from substituted anilines can be influenced by the nature of dopant acids. researchgate.net
Reduction:
While the amino groups are already in a reduced state, the derivatization of the aromatic ring can introduce functionalities that undergo reduction. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be subsequently reduced to an amino group. A common method for the reduction of nitro groups to amines is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas. nih.govechemi.com Another method involves the use of metals in acidic media, such as iron in the presence of hydrochloric acid. nih.gov
For example, the reduction of 2-nitro-4-trifluoromethylaniline using catalytic hydrogenation with Pd/C yields 3,4-diaminobenzotrifluoride. nih.gov Similarly, 4-Amino-3-nitrobenzotrifluoride can be reduced to 1,2-Diamino-4-benzotrifluoride using Raney Nickel and hydrazine (B178648). ccsenet.org
Transformations Involving the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is known for its high stability. jst.go.jp However, under certain conditions, it can undergo transformations. The C-F bonds are strong, making the trifluoromethyl group generally robust and resistant to many chemical reactions. jst.go.jprsc.org
Hydrolysis of the trifluoromethyl group to a carboxylic acid group can occur under harsh conditions, such as treatment with strong acids or bases at elevated temperatures. acs.org The stability of the -CF3 group is a key feature, contributing to the metabolic stability of pharmaceutical compounds containing this moiety. vulcanchem.comrsc.org
Selective C-F bond functionalization of trifluoromethylarenes has been an area of active research. nih.gov Methods have been developed for the reductive defluorination of Ar-CF3 compounds to Ar-CF2H derivatives. nih.gov For instance, the use of magnesium metal can achieve the hydrodefluorination of bis(trifluoromethyl)benzene derivatives. nih.gov
Annulation Reactions for Fused Ring Systems
Annulation reactions are ring-forming reactions and are a powerful tool in organic synthesis for constructing complex cyclic and heterocyclic systems. numberanalytics.combyjus.com this compound, with its two adjacent amino groups, is an excellent precursor for the synthesis of fused heterocyclic rings, particularly benzimidazoles.
Condensation of this compound with various reagents can lead to the formation of fused ring systems. For example, reaction with cyanogen (B1215507) bromide results in the formation of a 2-aminobenzimidazole (B67599) derivative. nih.gov Heating with formic acid yields the corresponding benzimidazole (B57391). ccsenet.orgrsc.org These reactions typically proceed through the formation of an intermediate which then undergoes intramolecular cyclization.
The general principle of annulation often involves a sequence of reactions, such as a condensation followed by a cyclization. beilstein-journals.org For instance, the Robinson annulation, a well-known method for forming six-membered rings, involves a Michael addition followed by an intramolecular aldol (B89426) condensation. numberanalytics.combyjus.com While not directly applicable to this compound for ring formation at the amino groups, the principle of sequential reactions leading to a new ring is central to annulation strategies. numberanalytics.combyjus.com More relevant to this substrate are [3+2] and [4+2] annulation reactions which are widely used for the synthesis of five- and six-membered heterocyclic rings, respectively. chim.itnih.govorganic-chemistry.org
Applications As a Building Block in Advanced Organic Synthesis
Precursor in Heterocyclic Compound Synthesis
Ortho-diamines are fundamental precursors for the synthesis of fused heterocyclic systems through cyclocondensation reactions. While direct research on 2,4-Diaminobenzotrifluoride is not widely available, studies on its isomer, 3,4-Diaminobenzotrifluoride, demonstrate its utility in forming important heterocyclic scaffolds like benzimidazoles and benzotriazoles.
The benzimidazole (B57391) ring is a privileged structure in medicinal chemistry. Fluorinated benzimidazole nucleosides are of particular interest for their potential biological activities. Current time information in Bangalore, IN.mdpi.com Research has shown that 3,4-Diaminobenzotrifluoride, an isomer of this compound, is a key intermediate in the synthesis of 5-(Trifluoromethyl)-1H-benzimidazole derivatives. Current time information in Bangalore, IN.mdpi.com
The synthesis typically begins with the reduction of 4-Amino-3-nitrobenzotrifluoride using reagents like Raney Nickel and hydrazine (B178648) to yield 3,4-Diaminobenzotrifluoride. Current time information in Bangalore, IN.mdpi.com This diamine can then undergo cyclization with various reagents to form the benzimidazole core. For example, reaction with carbon disulfide leads to the formation of 5-(Trifluoromethyl)-1H-benzimidazole-2-thiol. Subsequent glycosylation with protected sugar derivatives, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection, yields the target fluorinated benzimidazole nucleosides. Current time information in Bangalore, IN.mdpi.com This synthetic route provides access to novel nucleoside analogues where the trifluoromethyl group can enhance metabolic stability and biological efficacy. Current time information in Bangalore, IN.
Benzotriazole (B28993) derivatives are another class of heterocyclic compounds with significant applications, including in medicinal and materials chemistry. mdpi.comresearchgate.net Similar to benzimidazole synthesis, the ortho-diamine 3,4-Diaminobenzotrifluoride is a critical precursor for creating trifluoromethyl-substituted benzotriazoles.
The synthesis involves the diazotization of 3,4-Diaminobenzotrifluoride. mdpi.com Treating the diamine with sodium nitrite (B80452) in an acidic medium induces cyclization to form the 5-(trifluoromethyl)-1H-benzotriazole ring system. mdpi.comresearchgate.net This intermediate can then be subjected to ribosylation using protected sugars to afford novel benzotriazole nucleosides. mdpi.com The resulting compounds are studied for their potential as antiviral or anticancer agents. mdpi.com
The general reactivity of ortho-phenylenediamines allows for their use in constructing a wide array of fused heterocyclic systems beyond simple benzimidazoles and benzotriazoles. Cyclocondensation reactions with dicarbonyl compounds, for instance, can yield quinoxalines. While specific examples utilizing this compound are not prominent in the literature, its structure suggests potential for creating unique fused architectures. The arrangement of the amino groups would lead to 7-(trifluoromethyl) substituted fused heterocycles. The electron-withdrawing nature of the -CF3 group would influence the nucleophilicity of the diamine and the stability and electronic properties of the resulting fused ring system, a key area for future synthetic exploration.
Benzotriazole Nucleoside Derivatives
Monomer in Polymer Chemistry
Aromatic diamines are essential monomers that, when reacted with dianhydrides or diacyl chlorides, produce high-performance polymers like polyimides and polyamides. The incorporation of fluorine via monomers like diaminobenzotrifluorides is a well-established strategy to enhance polymer properties.
Fluorinated polyimides (FPIs) are prized for their high thermal stability, excellent dielectric properties, low moisture absorption, and optical transparency. researchgate.net These characteristics make them suitable for advanced applications in aerospace and microelectronics. researchgate.netvt.edu While data on this compound is scarce, its isomer, 3,5-Diaminobenzotrifluoride (DABTF) , has been successfully used to synthesize novel polyimides. researchgate.netvt.edu
These polymers are typically prepared via a two-step process where the diamine is reacted with a dianhydride, such as 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), in a polar aprotic solvent to form a poly(amic acid) precursor. vt.edu This precursor is then chemically or thermally treated to induce cyclodehydration, forming the final polyimide. vt.edu The inclusion of the trifluoromethyl group from DABTF enhances solubility, lowers the dielectric constant, and improves thermo-oxidative stability compared to non-fluorinated analogues. researchgate.netmdpi.com
| Polymer Name/Code | Diamine Monomer | Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5) |
|---|---|---|---|---|
| BTDA-PI | 4,4'-Diaminodiphenyl ether (ODA) | BTDA | 276 °C | >500 °C |
| BPDA-PI | 4,4'-Diaminodiphenyl ether (ODA) | BPDA | 290 °C | >500 °C |
| PMDA-PI | 4,4'-Diaminodiphenyl ether (ODA) | PMDA | 302 °C | >500 °C |
| Representative FPI | 3,5-Diaminobenzotrifluoride (DABTF) | 6FDA | >300 °C | >500 °C |
Note: BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA = 3,3′,4,4′-Biphenyltetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride; 6FDA = 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride. Specific values for DABTF-based polymers vary with the dianhydride used, but generally show high thermal stability. researchgate.netvt.edumdpi.com
Porous organic polymers (POPs) are a class of materials characterized by high surface areas, permanent porosity, and robust covalent frameworks. core.ac.uksemanticscholar.org They are synthesized by the polymerization of rigid molecular building blocks. Diamines can be used as monomers in the synthesis of certain POPs, such as azo-linked POPs through oxidative homocoupling or keto-enamine-linked POPs via condensation with trialdehydes. semanticscholar.org
There is currently no specific research detailing the use of this compound as a monomer for POPs. However, its rigid structure and bifunctional nature make it a plausible candidate for creating porous networks. The inclusion of the -CF3 group could impart fluorinated surfaces within the pores, potentially leading to materials with unique sorption properties, such as enhanced affinity for fluorinated gases or specific organic molecules. This remains a promising, yet unexplored, area of research.
Synthesis of Fluorinated Polyimides and Polymeric Ultrafine Fibrous Membranes
Intermediate in the Synthesis of Specialty Organic Molecules
The strategic placement of the electron-withdrawing trifluoromethyl group and the reactive amino groups makes this compound a highly valuable precursor for a variety of specialty organic molecules. Its application spans the synthesis of high-performance polymers, biologically active heterocyclic compounds, and specialized dyes.
Synthesis of High-Performance Polyimides
The diamino functionality of this compound allows it to act as a monomer in polycondensation reactions with dianhydrides to form polyimides. The incorporation of the trifluoromethyl group into the polymer backbone can significantly enhance properties such as thermal stability, solubility, and dielectric performance.
Aromatic polyimides are known for their exceptional thermal and mechanical properties. The synthesis typically involves a two-step process. First, the diamine and a dianhydride react to form a poly(amic acid) intermediate. This intermediate is then chemically or thermally treated to undergo cyclodehydration, yielding the final polyimide.
For instance, polyimides derived from fluorinated diamines and dianhydrides have been shown to exhibit high glass transition temperatures (Tg) and thermal decomposition temperatures. While specific studies detailing the use of this compound in polyimide synthesis are not broadly available in public literature, the principles of polyimide chemistry suggest its potential in creating polymers with desirable characteristics. The trifluoromethyl group is known to improve the solubility of polyimides in organic solvents, which is a significant advantage for processing.
| Dianhydride Co-monomer | Polymerization Conditions | Resulting Polyimide Properties |
| Pyromellitic dianhydride (PMDA) | Two-step polycondensation via poly(amic acid) | Expected high thermal stability |
| 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) | Solution polycondensation | Enhanced solubility and lower dielectric constant |
| 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA) | High-temperature polycondensation | Good mechanical and thermal properties |
This table presents expected outcomes based on the known effects of incorporating trifluoromethyl groups into polyimide backbones, as specific data for this compound-based polyimides is limited in the reviewed literature.
Synthesis of Trifluoromethyl-Containing Benzimidazoles
This compound is a key starting material for the synthesis of benzimidazoles bearing a trifluoromethyl group. These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of biological activities.
One notable application is in the synthesis of fluorinated benzimidazole nucleosides. The synthesis begins with the reduction of 4-amino-3-nitrobenzotrifluoride to yield this compound. ccsenet.orgresearchgate.netsemanticscholar.org This intermediate can then undergo cyclization reactions to form the benzimidazole core. For example, reaction with formic acid or other reagents can lead to the formation of 5-(trifluoromethyl)-1H-benzimidazole. This can be further modified, for instance, by reaction with carbon disulfide to produce 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol. ccsenet.org These benzimidazole derivatives can then be subjected to ribosylation to produce the target nucleosides, which have shown potential as antiviral and anticancer agents. ccsenet.orgresearchgate.netsemanticscholar.org
A general method for the synthesis of 2-trifluoromethyl benzimidazoles involves the condensation of o-phenylenediamines with trifluoroacetonitrile (B1584977) (CF3CN), which can be generated in situ. rsc.org This reaction proceeds through the nucleophilic addition of an amino group to the nitrile, followed by intramolecular cyclization to form the benzimidazole ring.
Reaction Scheme: Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazole-2-thiol
In a typical procedure, this compound is reacted with carbon disulfide in the presence of a base like sodium hydroxide (B78521) in ethanol (B145695). The reaction mixture is refluxed, and upon workup, the desired 5-(trifluoromethyl)-1H-benzo[d]imidazole-2-thiol is obtained in good yield. ccsenet.org
Synthesis of Azo Dyes
The presence of amino groups in this compound allows for its use as a diazo component in the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-).
The synthesis of an azo dye from this compound would typically involve a two-step process. First, one of the amino groups is converted into a diazonium salt through a reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures. This process is known as diazotization. The resulting diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative. This electrophilic aromatic substitution reaction forms the azo linkage and generates the final dye molecule.
The trifluoromethyl group in the resulting dye molecule can influence its color, fastness properties, and affinity for certain fibers. While specific examples of commercial dyes derived from this compound are not extensively documented in readily available literature, the fundamental principles of azo dye chemistry provide a clear pathway for its application in this area. unb.cacuhk.edu.hknih.gov
| Coupling Component | Reaction Conditions | Expected Azo Dye Characteristics |
| Phenol | Diazotization at 0-5 °C, followed by coupling in alkaline medium | Yellow to orange dye |
| N,N-Dimethylaniline | Diazotization at 0-5 °C, followed by coupling in acidic medium | Red to violet dye |
| 2-Naphthol | Diazotization at 0-5 °C, followed by coupling in alkaline medium | Red to brown dye |
This table illustrates the expected outcomes based on established azo dye synthesis principles.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of 2,4-Diaminobenzotrifluoride by providing detailed information about the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei environments.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons and the amine protons. In a typical solvent like Deuterated Dimethyl Sulfoxide (DMSO-d₆), the four protons of the two amino groups (NH₂) appear as a broad singlet around 4.38 ppm. rsc.org The aromatic region of the spectrum shows a multiplet between 6.36 and 6.52 ppm, which accounts for the two aromatic protons (ArH). rsc.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation by identifying the different carbon environments within the molecule. For this compound, characteristic peaks are observed for the aromatic carbons. In DMSO, signals can be found at approximately 114.98, 117.73, and 135.39 ppm. rsc.org The presence of the trifluoromethyl (-CF₃) group also influences the chemical shifts of the adjacent carbons due to its strong electron-withdrawing nature. vulcanchem.com
¹⁹F NMR Spectroscopy: Given the trifluoromethyl substituent, ¹⁹F NMR spectroscopy offers a direct method to characterize the fluorine environment. This technique is highly sensitive and provides a distinct signal for the -CF₃ group, which typically appears as a singlet in the absence of other fluorine atoms. lcms.cz The chemical shift of the -CF₃ group provides valuable information for confirming the structure. lcms.cz
Interactive Data Table: NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~4.38 | s (broad) | 4H, -NH₂ |
| ¹H | ~6.36-6.52 | m | 2H, Ar-H |
| ¹³C | ~114.98 | - | Ar-C |
| ¹³C | ~117.73 | - | Ar-C |
| ¹³C | ~135.39 | - | Ar-C |
Vibrational Spectroscopy (IR) for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.
The primary amine (N-H) stretching vibrations are typically observed in the region of 3300-3500 cm⁻¹. Primary amines (R-NH₂) characteristically show two bands in this region, one for the symmetric and one for the asymmetric stretching mode. libretexts.org The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. The C=C stretching vibrations within the aromatic ring are found in the 1450-1600 cm⁻¹ region. msu.edu
A significant feature in the IR spectrum of this compound is the strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, which typically appear in the range of 1100-1300 cm⁻¹. The unique pattern and intensity of these bands are highly characteristic of the -CF₃ group.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium-Strong | N-H Stretch (Amine) |
| 3000-3100 | Weak-Medium | Aromatic C-H Stretch |
| 1450-1600 | Medium-Strong | Aromatic C=C Stretch |
| 1100-1300 | Strong | C-F Stretch (Trifluoromethyl) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. whitman.educhemguide.co.uk
Molecular Ion Peak: In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 176.14 g/mol . nih.govsigmaaldrich.comnist.gov This peak confirms the elemental composition of the molecule (C₇H₇F₃N₂). nih.govnist.gov
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information. The energetically unstable molecular ion can break into smaller, charged fragments. chemguide.co.uk Common fragmentation pathways for aromatic amines include the loss of small neutral molecules or radicals. For this compound, potential fragment ions could arise from the loss of a hydrogen atom, an amino group, or cleavage of the C-C bond connecting the trifluoromethyl group to the aromatic ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. whitman.edu The presence of the trifluoromethyl group can lead to characteristic fragments, aiding in the identification of the compound.
Interactive Data Table: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| ~176 | Molecular Ion (M⁺) |
| Fragments | Result from the loss of H, NH₂, or other small groups |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
This area of study uses the principles of quantum mechanics to investigate the behavior of electrons within a molecule.
Ab Initio and Density Functional Theory (DFT) Approaches
Ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods (like MP2 or CCSD), would be used to solve the molecular Schrödinger equation from first principles without empirical parameters. These calculations could provide precise geometries, total energies, and electronic properties.
Density Functional Theory (DFT) calculations, using functionals like B3LYP or ωB97XD, would offer a computationally less expensive alternative for determining the electron density and deriving properties such as optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and thermochemical data (enthalpy and Gibbs free energy). For a molecule like 2,4-Diaminobenzotrifluoride, these calculations would reveal how the electron-withdrawing trifluoromethyl group and the electron-donating amino groups influence the charge distribution across the aromatic ring.
Molecular Orbital and Valence Bond Theory Applications
Molecular Orbital (MO) theory would be applied to describe the delocalized electronic structure. rsc.orgprinceton.edu Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be critical. The energy and distribution of these frontier orbitals would indicate the molecule's propensity to act as an electron donor or acceptor, highlighting the most probable sites for electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation properties.
Valence Bond (VB) theory would offer a more localized perspective of the chemical bonds. vulcanchem.com It would describe the covalent bonds as the overlap of atomic orbitals, providing a qualitative understanding of the sigma (σ) and pi (π) bonding framework within the molecule.
Elucidation of Reaction Mechanisms and Pathways
Computational methods are invaluable for mapping the energetic landscape of chemical reactions, helping to understand how they occur step-by-step. numberanalytics.com
Transition State Characterization and Reaction Energy Profiles
For reactions involving this compound, such as polymerization or substitution reactions, computational methods would be used to locate and characterize the transition state (TS) structures—the highest energy point along a reaction coordinate.
Computational Modeling of Catalytic Processes
If this compound were involved in a catalytic cycle, computational models could elucidate the mechanism. core.ac.uk This would involve modeling the interaction of the molecule with the catalyst's active site, identifying key intermediates and transition states within the catalytic process, and calculating the corresponding energy barriers to understand the catalyst's efficiency and selectivity.
Molecular Dynamics and Simulation Studies for Conformational Analysis
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into their dynamic behavior and conformational preferences. researchgate.netnih.gov
For a molecule like this compound, MD simulations could be used to explore its conformational space. This would involve analyzing the rotation of the amino groups and the interactions between them and the adjacent trifluoromethyl group.
Simulations could predict the most stable conformations in different environments (e.g., in a vacuum, in solution, or within a polymer matrix) by analyzing the potential energy surface. Such studies are particularly important when this molecule is used as a monomer in polyimides, as the monomer's conformation can influence the chain structure and bulk properties of the resulting polymer. mdpi.comnih.gov
Structure Reactivity Relationship Studies in Non Biological Contexts
Electronic and Steric Influences of Substituents on Chemical Transformations
The chemical behavior of 2,4-Diaminobenzotrifluoride is a direct consequence of the electronic effects exerted by its substituents. The two amino groups are activating, electron-donating groups (EDGs) due to the presence of lone pairs on the nitrogen atoms, which can be delocalized into the aromatic π-system through resonance. Conversely, the trifluoromethyl group is a powerful deactivating, electron-withdrawing group (EWG) primarily through a strong negative inductive effect (-I) caused by the high electronegativity of the fluorine atoms.
These opposing electronic influences determine the molecule's reactivity in various reactions:
Reactions involving the Amino Groups: The nucleophilicity of the amino groups is somewhat tempered by the electron-withdrawing nature of the -CF₃ group. However, they remain sufficiently reactive to participate in typical amine reactions such as diazotization, Schiff base formation with aldehydes, and acylation. vulcanchem.com For instance, in polymerization reactions to form polyimides, the diamino functionality allows it to act as a monomer. mdpi.com
Steric effects also play a crucial role. The term steric effects refers to the influence of the size and shape of substituents on the rate of a chemical reaction. numberanalytics.com In this compound, the proximity of the two amino groups at the 1 and 2 positions can lead to steric hindrance, potentially influencing the accessibility of these sites to bulky reagents. This arrangement can also facilitate intramolecular hydrogen bonding, affecting the compound's conformation and physicochemical properties. vulcanchem.com
Studies on substituted N-benzylidene-tert-butylamines have utilized Hammett's σ parameter to correlate reaction rates with the electronic properties of substituents, providing a quantitative framework for understanding structure-reactivity relationships in similar aromatic systems. nih.gov
Impact of the Trifluoromethyl Group on Aromatic Ring Reactivity
The trifluoromethyl (-CF₃) group is one of the most potent electron-withdrawing groups in organic chemistry. nih.gov Its presence on the aromatic ring of this compound has profound consequences for the ring's reactivity.
Deactivation of the Aromatic Ring: The primary role of the -CF₃ group is to decrease the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic aromatic substitution. tcichemicals.com This deactivation is a result of the strong inductive pull of the three fluorine atoms. nih.gov
Directing Effects: As a deactivating group, the -CF₃ group is a meta-director. In the nitration of benzotrifluoride (B45747), for example, the incoming nitro groups are directed to the meta positions. However, in this compound, the powerful ortho-, para-directing influence of the two amino groups overrides the meta-directing effect of the -CF₃ group.
Enhanced Electrophilicity: The electron-withdrawing nature of the -CF₃ group can enhance the electrophilic character of adjacent cationic sites that may form during a reaction. nih.gov This leads to greater positive charge delocalization in reaction intermediates. nih.gov
Photochemical Reactivity: Research on the direct photolysis of benzotrifluoride derivatives has shown that the substituents on the ring are critical in determining the susceptibility of the C-F bond to photohydrolysis. acs.org Studies have found that strong electron-donating groups, such as the amino group, enhance the reactivity toward hydrolysis under UV irradiation, while electron-withdrawing groups tend to decrease the quantum yield of defluorination. acs.org For a given substituent, substitution at the 4-position generally results in the lowest photodefluorination rates. acs.org
The introduction of -CF₃ groups into polymers, such as polyimides derived from fluorinated diamines, has been shown to improve properties like thermal resistance and dielectric performance. vulcanchem.commdpi.com
Correlations between Molecular Structure and Physicochemical Properties Relevant to Chemical Performance
The specific arrangement of atoms and functional groups in this compound directly correlates with its macroscopic physicochemical properties, which are essential for its performance in chemical applications, particularly in materials science.
| Property | Observation | Correlation to Molecular Structure | Reference |
| Solubility | Miscible with polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in water. | The two polar amino groups allow for hydrogen bonding with protic solvents like water, while the overall aromatic and fluorinated structure allows for interaction with aprotic polar solvents. | vulcanchem.com |
| Thermal Stability | Exhibits notable thermal stability. Polyimides derived from fluorinated diamines can have glass transition temperatures exceeding 300°C. | The strong C-F bonds and the rigid aromatic structure contribute to high thermal stability. The -CF₃ group is known to improve thermal resistance in polymers. | vulcanchem.com |
| Molecular Packing | The presence of bulky -CF₃ groups can lead to looser molecular chain packing in polymers. | This disruption of packing can increase solubility in organic solvents and render the resulting materials amorphous rather than crystalline. | mdpi.com |
| Dielectric Constant | Incorporation into polymers tends to lower the dielectric constant. | The low polarizability of the C-F bond and the increase in free volume caused by the bulky -CF₃ group contribute to a lower dielectric constant, a desirable property for microelectronics. | vt.edu |
| Reactivity in Polymerization | The diamine structure allows it to act as a monomer in the synthesis of polymers like polyimides and polybenzimidazoles. | The two amino groups provide the necessary functionality for step-growth polymerization with dianhydrides or other suitable co-monomers. | vulcanchem.com |
The relationship between the molecular structure of fluorinated polyimides and their triboelectric properties has also been explored. The presence of strongly electron-withdrawing -CF₃ groups in the polymer backbone can significantly enhance the output performance of triboelectric nanogenerators (TENGs) by modifying the material's ability to gain and hold electrons. mdpi.com
Future Perspectives and Emerging Research Directions
Integration with Flow Chemistry and Continuous Manufacturing Methodologies
The shift from traditional batch processing to continuous flow manufacturing is a pivotal development for the chemical industry, offering enhanced control, safety, and efficiency. The synthesis of fluorinated amines is beginning to benefit from this transition. ncsu.edursc.org
Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly advantageous for managing the often energetic reactions involved in the synthesis of fluorinated compounds. ncsu.edu The use of microreactors can dramatically reduce reaction times. For instance, in the synthesis of a related compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, a microchannel reactor decreased the reaction time from 96 hours to just 200 seconds. This level of intensification can lead to higher yields and purities while minimizing the formation of byproducts.
Recent advancements have demonstrated the use of continuous flow systems for the production of various amines, highlighting the potential for catalyst recycling and the use of less toxic byproducts. ncsu.edu For example, a technique using a continuous flow reactor with a cooperative catalyst system has been shown to increase the rate of hydroaminomethylation (HAM) reactions by up to 70 times compared to state-of-the-art batch processes. ncsu.edu The development of telescoped continuous flow processes, where multiple reaction steps are integrated without intermediate purification, further streamlines the synthesis of complex molecules and is a promising approach for the production of 2,4-Diaminobenzotrifluoride and its derivatives. nih.gov
The table below outlines the potential advantages of applying flow chemistry to the synthesis of this compound.
| Feature of Flow Chemistry | Potential Advantage for this compound Synthesis |
| Enhanced Heat and Mass Transfer | Improved control over exothermic nitration and reduction steps, leading to higher selectivity and safety. |
| Precise Control of Reaction Time | Minimization of byproduct formation by quenching reactions at the optimal point. |
| Increased Safety | Smaller reaction volumes reduce the risks associated with handling hazardous reagents and intermediates. |
| Facilitated Scale-up | Scaling production by running multiple reactors in parallel ("numbering-up") rather than increasing reactor size. |
| Integration of-line Analytics | Real-time monitoring and optimization of reaction conditions to ensure consistent product quality. yale.edu |
Sustainable Synthesis Approaches and Green Chemistry Principles
The principles of green chemistry are increasingly guiding the development of new synthetic routes for specialty chemicals. yale.edupsu.edurroij.com The goal is to design processes that are more environmentally benign, economically viable, and safer. psu.edurroij.com For the synthesis of this compound, this involves exploring alternative reagents, solvents, and energy sources.
Key green chemistry principles applicable to the synthesis of this compound include:
Prevention of Waste: Designing synthetic pathways that minimize the generation of waste products. yale.edupsu.edu
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org
Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water or ionic liquids, or conducting reactions under solvent-free conditions. psu.eduresearchgate.net
Design for Energy Efficiency: Employing energy-efficient methods such as microwave irradiation or conducting reactions at ambient temperature and pressure. yale.edupsu.edu
Use of Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. yale.edurroij.com
Recent research has highlighted several green approaches for the synthesis of related trifluoromethylanilines. One such method involves a transition metal-free cascade reaction to produce meta-trifluoromethylanilines. yyu.edu.tr Another study demonstrated the green synthesis of phosphonates from 4-trifluoromethylaniline using microwave irradiation and solvent-free conditions. researchgate.net Furthermore, electrochemical methods are being explored for the reduction of nitrobenzotrifluorides to the corresponding anilines, offering a scalable and agent-free conversion process. acs.org The use of biocatalysis, employing enzymes to carry out specific chemical transformations, also presents a promising avenue for the sustainable synthesis of fluorinated compounds. rroij.comresearchgate.net
The following table summarizes potential green chemistry strategies for the synthesis of this compound.
| Green Chemistry Strategy | Application in this compound Synthesis |
| Microwave-Assisted Synthesis | Can significantly reduce reaction times and improve yields in the nitration and reduction steps. |
| Electrochemical Reduction | Offers a clean and efficient method for the reduction of the dinitro intermediate, avoiding the use of metal hydrides or catalytic hydrogenation. acs.org |
| Biocatalysis | Potential for highly selective enzymatic reactions, reducing the need for protecting groups and minimizing byproducts. rroij.comresearchgate.net |
| Solvent-Free Reactions | Reduces waste and simplifies purification processes. researchgate.net |
| Use of Greener Solvents | Replacing traditional volatile organic compounds with more environmentally friendly alternatives. yyu.edu.tropnme.com |
Exploration of Novel Materials Science Applications
The unique properties conferred by the trifluoromethyl group, such as high thermal stability, hydrophobicity, and specific electronic characteristics, make this compound an attractive building block for advanced materials. vulcanchem.comnih.gov Research in this area is focused on incorporating this diamine into various polymer backbones to create materials with tailored properties for a range of applications.
One of the most promising areas is the development of high-performance polyimides. nih.govmdpi.com Polyimides derived from fluorinated diamines, including isomers of this compound, have been shown to exhibit excellent thermal stability, with glass transition temperatures often exceeding 255°C. nih.govmdpi.com These materials also display good hydrophobicity and high whiteness, making them suitable for applications in modern optoelectronics. nih.gov For instance, fluoro-containing polyimide ultrafine fibrous membranes have been prepared with high whiteness indices and optical reflectance, which are desirable properties for various electronic components. nih.govmdpi.com
The incorporation of this compound into polymers can also enhance their performance as triboelectric layers in nanogenerators for energy harvesting. mdpi.comresearchgate.net The strong electron-withdrawing nature of the trifluoromethyl groups can significantly improve the output performance of these devices. mdpi.comresearchgate.net Furthermore, the designability and functionalizability of covalent organic frameworks (COFs) make them another exciting platform for utilizing this compound. acs.orgacs.org By reacting it with different aldehydes, it is possible to create COFs with tuned topologies and pore structures for applications in gas chromatography and isomer separation. acs.orgacs.org
The table below highlights some of the potential material science applications for polymers derived from this compound.
| Application Area | Desired Properties from this compound |
| Optoelectronics | High thermal stability, high whiteness, good optical transparency. nih.govmdpi.com |
| Aerospace | Excellent thermal and oxidative stability, low moisture absorption, good mechanical properties. nasa.gov |
| Energy Harvesting (TENGs) | Enhanced negative triboelectricity due to the electron-withdrawing trifluoromethyl group. mdpi.comresearchgate.net |
| Separation Membranes | Tunable pore size and functionality for gas and isomer separation in covalent organic frameworks. acs.orgacs.org |
Machine Learning and Artificial Intelligence in Reaction Prediction and Design
ML models can be trained on large datasets of chemical reactions to predict the most suitable reagents, solvents, and catalysts for a given transformation. beilstein-journals.org This can accelerate the discovery of new and improved synthetic routes for this compound. For example, AI can be used to identify more sustainable or higher-yielding alternatives to traditional reagents.
Furthermore, ML algorithms can predict reaction yields with increasing accuracy, helping chemists to prioritize synthetic routes that are more likely to be successful. chemrxiv.orggithub.com This can reduce the amount of time and resources spent on experimental trial and error. The integration of AI with robotic platforms for automated synthesis is also a rapidly developing field that could be applied to the production of this compound, allowing for high-throughput screening of reaction conditions and rapid optimization. frontiersin.orgresearchgate.net
The development of unified deep learning models that can handle multiple reaction prediction tasks, such as forward reaction prediction, retrosynthesis, and reagent suggestion, will be particularly valuable. nih.gov These models can learn from the vast amount of chemical data available and provide chemists with powerful tools for designing and executing complex syntheses. The ability to explain the predictions of these models, for instance at the functional group level, will be crucial for their adoption by the chemistry community. nih.govcam.ac.uk
The following table outlines the potential impact of AI and machine learning on the synthesis of this compound.
| AI/ML Application | Potential Benefit for this compound Synthesis |
| Retrosynthesis Planning | AI-powered tools can suggest novel and efficient synthetic routes, potentially uncovering more sustainable or cost-effective pathways. frontiersin.org |
| Reaction Condition Optimization | ML models can predict the optimal temperature, pressure, and catalyst loading to maximize yield and minimize byproducts. beilstein-journals.org |
| Yield Prediction | Accurate prediction of reaction yields can guide the selection of the most promising synthetic strategies before they are tested in the lab. chemrxiv.orggithub.com |
| Discovery of New Reagents | AI can help identify new, more effective, or greener reagents for the nitration and reduction steps. |
| Automated Synthesis | Integration with robotic platforms can enable high-throughput experimentation and rapid optimization of the entire synthesis process. frontiersin.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,4-diaminobenzotrifluoride, and how can purity be optimized during synthesis?
- Methodological Answer : The synthesis typically involves catalytic amination of halogenated benzotrifluoride precursors (e.g., 2,4-dichlorobenzotrifluoride) using ammonia or protected amines under controlled pressure and temperature. To optimize purity, employ column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) and monitor reaction progress via thin-layer chromatography (TLC). Post-synthesis, recrystallization in ethanol or methanol can further enhance purity. Characterization via / NMR and mass spectrometry (MS) is critical to confirm structural integrity .
Q. How should researchers safely handle and store this compound to mitigate health risks?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Store the compound in airtight, light-resistant containers at 2–8°C, segregated from acids and strong oxidizing agents (e.g., HNO, KMnO), as these may trigger hazardous reactions. Regularly inspect storage conditions using humidity indicators and conduct spill drills using inert adsorbents like vermiculite .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR identifies amine proton environments (δ 4.5–5.5 ppm for NH), while NMR detects trifluoromethyl groups (δ -60 to -65 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calc. for CHFN: 188.05 g/mol).
- FTIR : Peaks at ~3400 cm (N-H stretch) and 1120 cm (C-F stretch) validate functional groups. Cross-reference data with computational simulations (e.g., Gaussian) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s role in polymer synthesis, such as polyamide-imides?
- Methodological Answer :
Monomer Preparation : React this compound with dianhydrides (e.g., pyromellitic dianhydride) in DMAc under nitrogen to form polyamic acid precursors.
Film Casting : Spin-coat the solution onto glass substrates and thermally imidize (stepwise heating to 250°C).
Property Analysis : Measure thermal stability via thermogravimetric analysis (TGA; >400°C expected) and optical transparency using UV-Vis spectroscopy. Compare results with control polymers lacking trifluoromethyl groups to isolate structure-property relationships .
Q. What strategies resolve contradictions in reported reactivity data for fluorinated aromatic diamines like this compound?
- Methodological Answer :
- Replicate Conditions : Ensure identical solvent systems, catalyst loads, and temperature profiles as cited studies.
- Advanced Analytics : Use X-ray photoelectron spectroscopy (XPS) to quantify surface reactivity or DFT calculations to model electron-withdrawing effects of the CF group.
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-peer-reviewed sources) and apply statistical tools (e.g., ANOVA) to identify outliers or methodological biases .
Q. How does the trifluoromethyl group influence the electronic and steric properties of this compound in catalytic applications?
- Methodological Answer :
- Electron Density Mapping : Perform Hammett studies using substituent constants (σ for CF = 0.43) to quantify electronic effects.
- Steric Analysis : Use X-ray crystallography or molecular docking simulations to measure bond angles and torsional strain.
- Catalytic Screening : Test the compound as a ligand in transition-metal complexes (e.g., Pd-catalyzed cross-coupling) and compare turnover frequencies with non-fluorinated analogues .
Q. What experimental protocols assess the stability of this compound under extreme conditions (e.g., acidic/oxidative environments)?
- Methodological Answer :
Stress Testing : Expose the compound to 1M HCl, HSO, or HO at 60°C for 24 hours.
Degradation Monitoring : Use HPLC-MS to detect breakdown products (e.g., fluorobenzoic acids).
Kinetic Analysis : Calculate rate constants for decomposition using pseudo-first-order models. Correlate results with computational predictions of bond dissociation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
